molecular formula C9H10N4O2 B12979909 Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B12979909
M. Wt: 206.20 g/mol
InChI Key: PPGWXAYDGOOBAG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to the desired therapeutic effects. The compound’s ability to inhibit these enzymes makes it a promising candidate for the treatment of various diseases.

Comparison with Similar Compounds

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-7-11-12-9(10)13(6)7/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

PPGWXAYDGOOBAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NN=C(N21)N

Origin of Product

United States

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